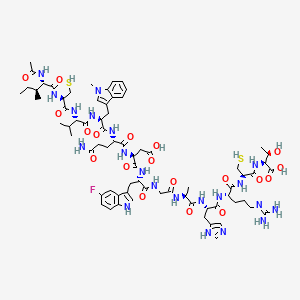

Ac-ICV(1MeW)QDWGAHRCT-NH2

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Vorbereitungsmethoden

Die Synthese von Ac-ICV(1MeW)QDWGAHRCT-NH2 beinhaltet die Festphasenpeptidsynthese (SPPS). Die Tridecapeptidkette wird schrittweise auf einem festen Träger zusammengesetzt, und das Peptid wird über eine Disulfidbindung zwischen den Cysteinresten an den Positionen 2 und 12 cyclisiert . Die Syntheseroute umfasst folgende Schritte:

Festphasenpeptidsynthese (SPPS): Die Peptidkette wird auf einem Harz unter Verwendung der Fmoc (9-Fluorenylmethoxycarbonyl)-Chemie synthetisiert.

Cyclisierung: Das lineare Peptid wird vom Harz abgespalten und durch die Bildung einer Disulfidbindung zwischen den Cysteinresten cyclisiert.

Reinigung: Das cyclisierte Peptid wird mittels Hochleistungsflüssigkeitschromatographie (HPLC) gereinigt, um das Endprodukt mit hoher Reinheit zu erhalten.

Analyse Chemischer Reaktionen

Ac-ICV(1MeW)QDWGAHRCT-NH2 durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Bildung der Disulfidbindung zwischen Cysteinresten ist eine Oxidationsreaktion.

Reduktion: Die Disulfidbindung kann reduziert werden, um freie Thiolgruppen zu ergeben.

Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, sind:

Oxidationsmittel: Zur Bildung von Disulfidbindungen.

Reduktionsmittel: Zur Spaltung von Disulfidbindungen.

Schutzgruppen: Zum Schutz von funktionellen Gruppen während der Synthese.

Die wichtigsten Produkte, die aus diesen Reaktionen gebildet werden, sind das cyclisierte Peptid mit einer Disulfidbindung und seine lineare Form mit freien Thiolgruppen.

Wissenschaftliche Forschungsanwendungen

Ac-ICV(1MeW)QDWGAHRCT-NH2 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Wird als Modellverbindung zur Untersuchung der Peptidsynthese und -cyclisierung verwendet.

Biologie: Untersucht hinsichtlich seiner Rolle bei der Hemmung des Komplementsystems, das Teil der Immunantwort ist.

Industrie: Potenzielle Anwendungen bei der Entwicklung von Komplementinhibitoren für verschiedene therapeutische Zwecke.

Wirkmechanismus

This compound übt seine Wirkungen aus, indem es an die zentrale Komponente C3 des Komplementsystems bindet. Diese Bindung verhindert die Aktivierung von C3 und seinen Fragmenten C3b und C3c, wodurch die Komplementkaskade gehemmt wird . Zu den beteiligten molekularen Zielstrukturen gehören die Makroglobulin (MG)-Domänen 4 und 5 von C3c, an die das Peptid über Wasserstoffbrückenbindungen und hydrophobe Wechselwirkungen bindet .

Wirkmechanismus

Ac-ICV(1MeW)QDWGAHRCT-NH2 exerts its effects by binding to the central component C3 of the complement system. This binding prevents the activation of C3 and its fragments C3b and C3c, thereby inhibiting the complement cascade . The molecular targets involved include the macroglobulin (MG) domains 4 and 5 of C3c, where the peptide binds through hydrogen bonds and hydrophobic interactions .

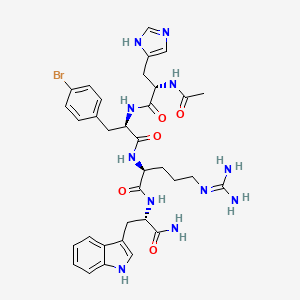

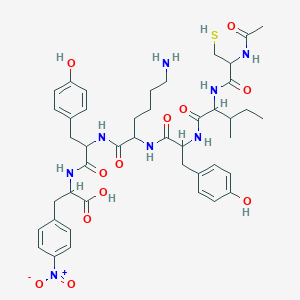

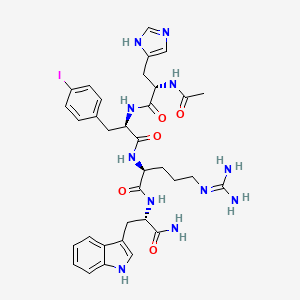

Vergleich Mit ähnlichen Verbindungen

Ac-ICV(1MeW)QDWGAHRCT-NH2 ist aufgrund seiner hohen Spezifität und Potenz als Komplementinhibitor einzigartig. Zu den ähnlichen Verbindungen gehören:

Eculizumab: Ein therapeutischer Antikörper, der die Komplementkomponente C5 hemmt.

C1-Esterase-Inhibitor (C1-INH): Eine Verbindung, die zur Behandlung von hereditärem Angioödem verwendet wird, indem sie die Komplementkomponente C1 hemmt.

Im Vergleich zu diesen Verbindungen bietet this compound einen gezielteren Ansatz zur Hemmung von C3, was es zu einem wertvollen Werkzeug in der Komplementforschung und -therapie macht.

Eigenschaften

Molekularformel |

C72H102FN21O19S2 |

|---|---|

Molekulargewicht |

1648.8 g/mol |

IUPAC-Name |

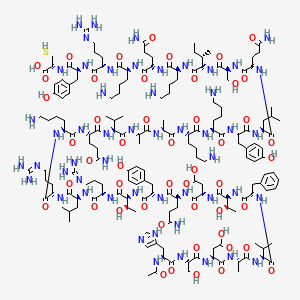

(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S,3S)-2-acetamido-3-methylpentanoyl]amino]-3-sulfanylpropanoyl]amino]-3-methylbutanoyl]amino]-3-(1-methylindol-3-yl)propanoyl]amino]-5-amino-5-oxopentanoyl]amino]-4-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(1S,2R)-1-carboxy-2-hydroxypropyl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-(5-fluoro-1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-oxobutanoic acid |

InChI |

InChI=1S/C72H102FN21O19S2/c1-9-34(4)58(83-37(7)96)70(111)91-52(31-115)67(108)92-57(33(2)3)69(110)89-48(22-39-29-94(8)53-15-11-10-13-42(39)53)64(105)85-46(18-19-54(74)97)63(104)88-50(25-56(99)100)66(107)87-47(21-38-26-79-44-17-16-40(73)23-43(38)44)61(102)80-28-55(98)82-35(5)60(101)86-49(24-41-27-77-32-81-41)65(106)84-45(14-12-20-78-72(75)76)62(103)90-51(30-114)68(109)93-59(36(6)95)71(112)113/h10-11,13,15-17,23,26-27,29,32-36,45-52,57-59,79,95,114-115H,9,12,14,18-22,24-25,28,30-31H2,1-8H3,(H2,74,97)(H,77,81)(H,80,102)(H,82,98)(H,83,96)(H,84,106)(H,85,105)(H,86,101)(H,87,107)(H,88,104)(H,89,110)(H,90,103)(H,91,111)(H,92,108)(H,93,109)(H,99,100)(H,112,113)(H4,75,76,78)/t34-,35-,36+,45-,46-,47-,48-,49-,50-,51-,52-,57-,58-,59-/m0/s1 |

InChI-Schlüssel |

ZTPZPGGQKAOPSL-ULRAUGTQSA-N |

Isomerische SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CS)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC1=CN(C2=CC=CC=C21)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC3=CNC4=C3C=C(C=C4)F)C(=O)NCC(=O)N[C@@H](C)C(=O)N[C@@H](CC5=CN=CN5)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CS)C(=O)N[C@@H]([C@@H](C)O)C(=O)O)NC(=O)C |

Kanonische SMILES |

CCC(C)C(C(=O)NC(CS)C(=O)NC(C(C)C)C(=O)NC(CC1=CN(C2=CC=CC=C21)C)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC(CC3=CNC4=C3C=C(C=C4)F)C(=O)NCC(=O)NC(C)C(=O)NC(CC5=CN=CN5)C(=O)NC(CCCN=C(N)N)C(=O)NC(CS)C(=O)NC(C(C)O)C(=O)O)NC(=O)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ac-I[CVSQDWGHHRC]T-NH2](/img/structure/B10846329.png)

![Ac-I[CV(Bpa)QDWGAHRC]T-NH2](/img/structure/B10846333.png)

![Ac-I[CV(1Nal)QDWGAHRC]T](/img/structure/B10846337.png)

![AC-Nle-c[Asp-His-DPhe-Pro-Trp-Lys]-NH2](/img/structure/B10846350.png)

![Ac-I[CVFQDWGHHRC]T-NH2](/img/structure/B10846357.png)

![Ac-I[CV(Bta)QDWGAHRC]T](/img/structure/B10846362.png)

![Ac-I[CVWQDWGHHRC]T-NH2](/img/structure/B10846371.png)